

5-Iodo-3-methylisothiazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-3-methylisothiazole**

Cat. No.: **B1290139**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-methylisothiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is critical for its effective use in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-Iodo-3-methylisothiazole**. Due to a lack of specific experimental data in published literature, this guide focuses on the theoretical aspects of its solubility and stability, drawing parallels with related isothiazole and iodo-substituted compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine these crucial parameters.

Introduction

Iothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. They serve as important scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. **5-Iodo-3-methylisothiazole**, with its iodine substitution, presents a unique profile for potential applications, including as a building block in organic synthesis and as a candidate for novel therapeutic agents. The iodine atom can act as a site for further functionalization and may influence the compound's biological interactions.

This document outlines the predicted solubility of **5-Iodo-3-methylisothiazole** in common laboratory solvents and discusses the key factors that are likely to govern its chemical stability.

Physicochemical Properties

While specific experimental data for **5-Iodo-3-methylisothiazole** is limited, some basic properties can be found in chemical supplier databases.

Property	Value	Source
Molecular Formula	C ₄ H ₄ INS	BOC Sciences
Molecular Weight	225.05 g/mol	BOC Sciences
Predicted Boiling Point	138.2±33.0 °C	ChemicalBook[1]
Predicted Density	2.036±0.06 g/cm ³	ChemicalBook[1]
Appearance	Liquid	Parchem[2]

Solubility Profile

No quantitative experimental solubility data for **5-Iodo-3-methylisothiazole** has been identified in the available literature. However, a qualitative assessment of its likely solubility can be made based on its molecular structure.

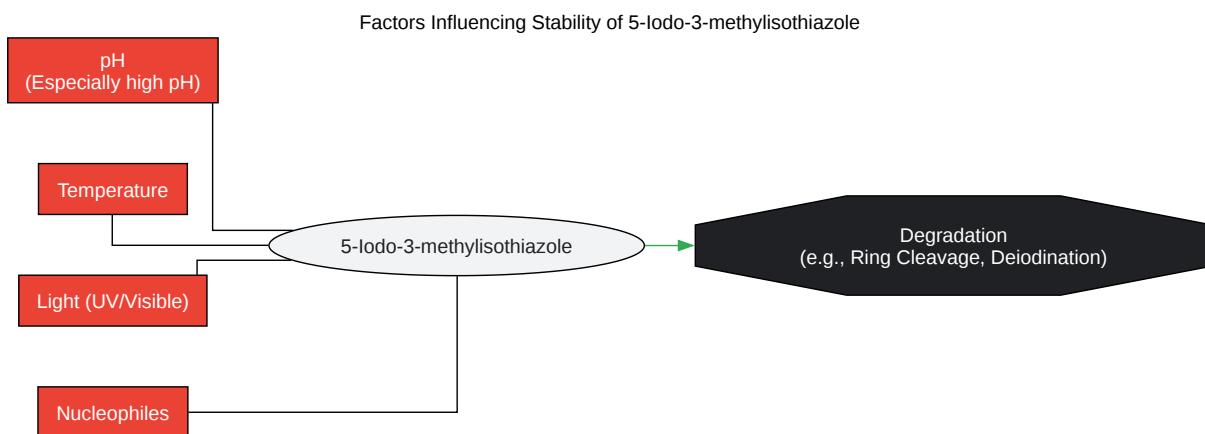
The isothiazole ring itself is aromatic and possesses a degree of polarity due to the presence of nitrogen and sulfur heteroatoms. The methyl group is nonpolar, while the iodine atom is large and polarizable, contributing to van der Waals interactions.

Predicted Solubility:

- **High Solubility:** Expected in non-polar to moderately polar organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone.
- **Moderate Solubility:** Likely to be soluble in lower alcohols like methanol and ethanol.
- **Low to Insoluble:** Expected to have very limited solubility in water due to the overall non-polar character of the molecule. Its solubility in non-polar aliphatic solvents like hexane and

cyclohexane is also likely to be limited.

A summary of predicted solubility is presented in the table below.


Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-polar Aprotic	Hexane, Cyclohexane	Low	The polarity of the isothiazole ring and the iodo group will likely limit solubility in highly non-polar solvents.
Polar Aprotic	Dichloromethane, THF, Ethyl Acetate, Acetone, DMSO	High	These solvents should effectively solvate the molecule through a combination of dipole-dipole and van der Waals interactions.
Polar Protic	Water	Very Low	The molecule lacks significant hydrogen bonding capabilities and is predominantly non-polar, leading to poor aqueous solubility.
Polar Protic	Methanol, Ethanol	Moderate to High	The alkyl chain of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the heteroatoms.

Stability Profile

The stability of **5-Iodo-3-methylisothiazole** will be influenced by several factors, including pH, temperature, light, and the presence of nucleophiles.

- pH: The isothiazole ring is generally stable under neutral and acidic conditions. However, under strongly basic conditions, the ring may be susceptible to cleavage.
- Temperature: As with most organic compounds, elevated temperatures are likely to accelerate degradation. Long-term storage at low temperatures is recommended.
- Light: Compounds containing iodine can be sensitive to light, which can induce the homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products. Therefore, the compound should be stored in the dark.
- Nucleophiles: The isothiazole ring can be susceptible to nucleophilic attack, which can lead to ring opening. The presence of strong nucleophiles should be avoided during storage and handling.

The diagram below illustrates the key factors that can influence the stability of **5-Iodo-3-methylisothiazole**.

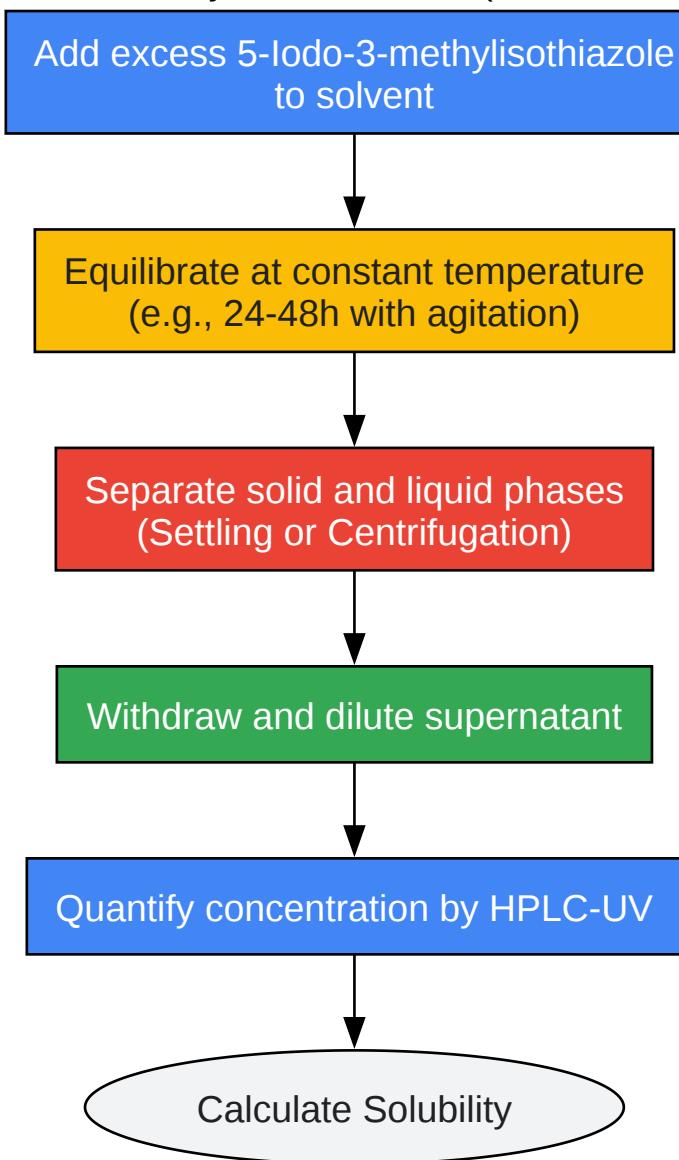
[Click to download full resolution via product page](#)

Caption: Factors Affecting the Stability of **5-Iodo-3-methylisothiazole**.

Experimental Protocols

Given the absence of published data, the following sections provide detailed methodologies for determining the solubility and stability of **5-Iodo-3-methylisothiazole**.

Solubility Determination: Shake-Flask Method


This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

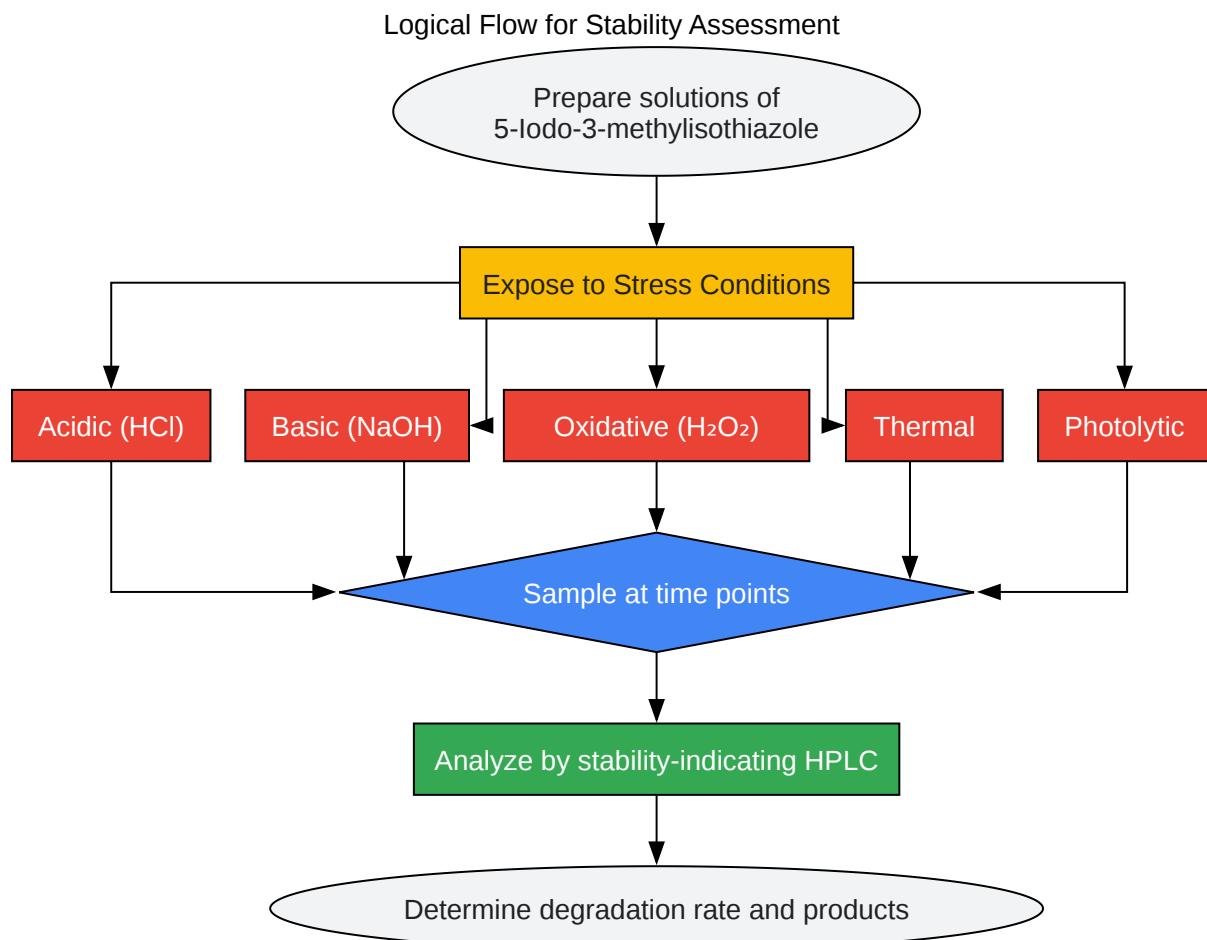
- Preparation of Saturated Solution: Add an excess amount of **5-Iodo-3-methylisothiazole** to a known volume of the selected solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **5-Iodo-3-methylisothiazole** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor.

The workflow for this experimental protocol is visualized below.

Workflow for Solubility Determination (Shake-Flask Method)

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Solubility Determination.


Stability Assessment: Stress Testing

Stress testing is performed to evaluate the intrinsic stability of the compound by subjecting it to conditions more severe than those it is likely to encounter during normal handling and storage.

Methodology:

- Sample Preparation: Prepare solutions of **5-Iodo-3-methylisothiazole** in relevant solvents or formulations at a known concentration.
- Stress Conditions: Expose the samples to a range of stress conditions in separate experiments:
 - Acidic: 0.1 M HCl at a specified temperature (e.g., 40 °C).
 - Basic: 0.1 M NaOH at a specified temperature (e.g., 40 °C).
 - Oxidative: 3% H₂O₂ at a specified temperature (e.g., 40 °C).
 - Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution.
 - Photolytic: Exposure to a light source (e.g., UV lamp) at a controlled temperature.
- Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of **5-Iodo-3-methylisothiazole** and to detect the formation of any degradation products.
- Data Evaluation: Plot the percentage of remaining **5-Iodo-3-methylisothiazole** against time for each condition to determine the rate of degradation.

The logical relationship for the stability assessment is depicted below.

[Click to download full resolution via product page](#)

Caption: Logical Flow for Stability Assessment of **5-Iodo-3-methylisothiazole**.

Conclusion

While there is a notable absence of specific experimental data on the solubility and stability of **5-Iodo-3-methylisothiazole** in the public domain, this guide provides a solid theoretical framework and practical experimental protocols for researchers. Based on its chemical

structure, it is predicted to be soluble in a range of organic solvents and have limited aqueous solubility. Its stability is likely to be compromised by high pH, elevated temperatures, light exposure, and the presence of strong nucleophiles. The provided methodologies offer a clear path for the empirical determination of these crucial parameters, which will be invaluable for the advancement of research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Iodo-3-Methyl-isothiazole CAS#: 20067-15-6 [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- To cite this document: BenchChem. [5-Iodo-3-methylisothiazole: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290139#solubility-and-stability-of-5-iodo-3-methylisothiazole-in-common-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com